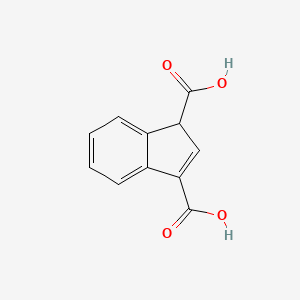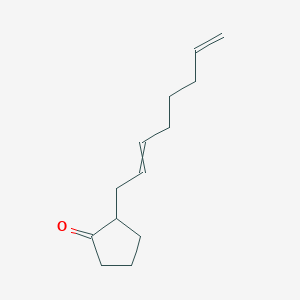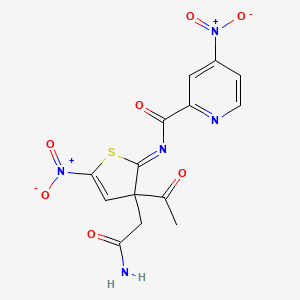
methyl (3S)-3-ethyl-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-ethyl-4-methylpentanoate is an organic compound with the molecular formula C9H18O2. It is an ester derived from the corresponding carboxylic acid and methanol. This compound is characterized by its unique structure, which includes a chiral center at the third carbon, making it optically active. The presence of both ethyl and methyl groups on the pentanoate backbone contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (3S)-3-ethyl-4-methylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of (3S)-3-ethyl-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial for achieving high purity and yield in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-3-ethyl-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: (3S)-3-ethyl-4-methylpentanoic acid.
Reduction: (3S)-3-ethyl-4-methylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (3S)-3-ethyl-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl (3S)-3-ethyl-4-methylpentanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of ester bonds. The released products can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparación Con Compuestos Similares
Methyl (3S)-3-ethyl-4-methylpentanoate can be compared with other similar esters, such as:
Methyl (3S)-3-hydroxybutyrate: This compound has a hydroxyl group instead of an ethyl group, leading to different chemical properties and reactivity.
Methyl (3S)-3-ethyl-4-hydroxybutanoate: Similar to this compound but with a hydroxyl group, affecting its solubility and reactivity.
Ethyl (3S)-3-ethyl-4-methylpentanoate: The ethyl ester of the same acid, which may have different physical properties such as boiling point and solubility.
Propiedades
Número CAS |
79194-63-1 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
methyl (3S)-3-ethyl-4-methylpentanoate |
InChI |
InChI=1S/C9H18O2/c1-5-8(7(2)3)6-9(10)11-4/h7-8H,5-6H2,1-4H3/t8-/m0/s1 |
Clave InChI |
TWZULJKZBGIFOI-QMMMGPOBSA-N |
SMILES isomérico |
CC[C@@H](CC(=O)OC)C(C)C |
SMILES canónico |
CCC(CC(=O)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




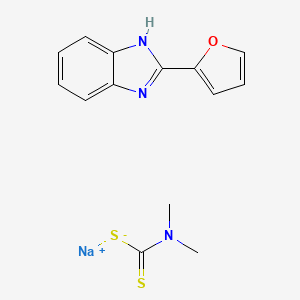
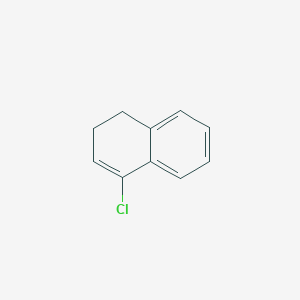

![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
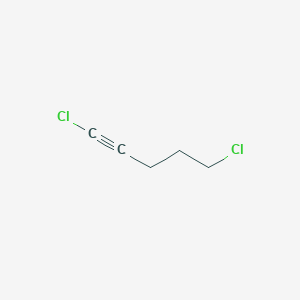
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
